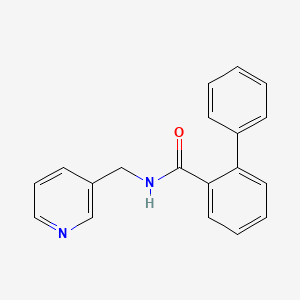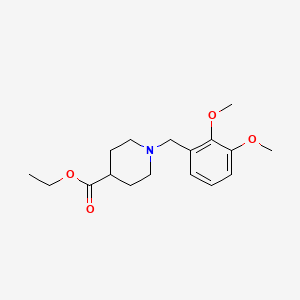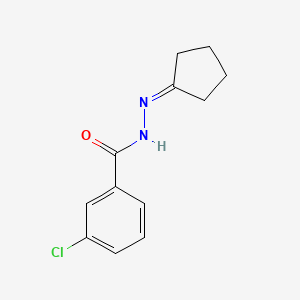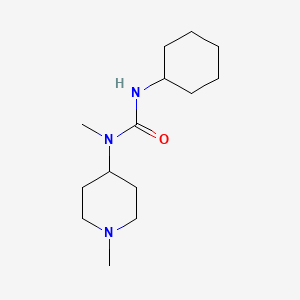
N-(3-pyridinylmethyl)-2-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-pyridinylmethyl)-2-biphenylcarboxamide is a compound studied for its unique chemical structure and properties. Research on related compounds focuses on their synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
Synthesis of N-(3-pyridinylmethyl)-2-biphenylcarboxamide and related compounds involves complex chemical reactions. For instance, the synthesis of pyridine-2,6-dicarboxamide derivatives through reactions involving aminophenyl with pyridine-2,6-dicarbonyl dichloride has been characterized by elemental analysis, FT-IR, NMR spectroscopies, and thermal analysis (Özdemir et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds is analyzed through techniques such as single-crystal X-ray diffraction. Studies on N,N‘-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide have utilized molecular orbital and crystal packing calculations to determine important intermolecular interactions (Malone et al., 1997).
Chemical Reactions and Properties
Research has explored the chemical reactions and properties of carboxamide-pyridine N-oxide derivatives, focusing on their potential for crystal engineering and pharmaceutical applications. The novel carboxamide-pyridine N-oxide synthon, for example, has been shown to assemble in a triple helix architecture (Reddy et al., 2006).
Physical Properties Analysis
Physical properties, such as solubility, thermal stability, and mechanical properties, are crucial for understanding the applications of these compounds. For instance, polyimides containing pyridine and biphenyl units have been synthesized and their thermal, mechanical, and optical properties thoroughly studied (Guan et al., 2015).
Chemical Properties Analysis
The chemical properties of N-(3-pyridinylmethyl)-2-biphenylcarboxamide derivatives include their interactions with biological molecules, as evidenced by studies on their DNA-binding capabilities. For example, La(III) and Ce(III) complexes containing N-phenyl-2-pyridinecarboxamide have been shown to bind to DNA, providing insights into their intercalative interaction modes (He et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(21-14-15-7-6-12-20-13-15)18-11-5-4-10-17(18)16-8-2-1-3-9-16/h1-13H,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLYGYPLWBFUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-isobutyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5791350.png)
![7-[(3-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5791369.png)

![1-cyclohexyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5791384.png)
![2-[5-(4-isopropylphenyl)-3-methyl-1H-pyrazol-1-yl]pyridine](/img/structure/B5791391.png)


![3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5791406.png)
![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5791427.png)
![2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5791435.png)

